Methyl 3-methoxy-2,4,5-trifluorobenzoate

Description

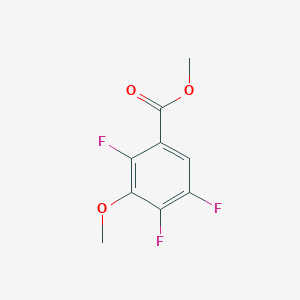

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4,5-trifluoro-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-8-6(11)4(9(13)15-2)3-5(10)7(8)12/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNVSUJHRFXTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443092 | |

| Record name | methyl 3-methoxy-2,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136897-64-8 | |

| Record name | methyl 3-methoxy-2,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-methoxy-2,4,5-trifluorobenzoate

This technical guide provides a comprehensive overview of the properties, structure, and potential applications of Methyl 3-methoxy-2,4,5-trifluorobenzoate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a fluorinated aromatic ester. Its chemical structure consists of a benzene ring substituted with three fluorine atoms, a methoxy group, and a methyl ester group.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1801551-33-1 | N/A |

| Molecular Formula | C₉H₇F₃O₃ | N/A |

| Molecular Weight | 220.15 g/mol | N/A |

| Appearance | Colorless to light yellow liquid or solid | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis

A potential synthetic route to this compound involves the esterification of its corresponding carboxylic acid, 3-methoxy-2,4,5-trifluorobenzoic acid.

Experimental Protocol: General Esterification of Carboxylic Acids

-

Materials: 3-methoxy-2,4,5-trifluorobenzoic acid, methanol (anhydrous), and a strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid).

-

Procedure:

-

Dissolve 3-methoxy-2,4,5-trifluorobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of the strong acid.

-

The reaction mixture is typically heated to reflux for several hours to drive the equilibrium towards the ester product.

-

Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is then worked up, which may involve neutralization of the acid catalyst and extraction of the product into an organic solvent.

-

Purification of the crude product can be achieved by distillation or column chromatography.

-

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in public databases. However, based on the analysis of its parent compound, 3-methoxy-2,4,5-trifluorobenzoic acid, and related structures, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - A singlet corresponding to the methyl ester protons (-COOCH₃).- A singlet for the methoxy group protons (-OCH₃).- A multiplet in the aromatic region for the single aromatic proton, showing coupling to the adjacent fluorine atoms. |

| ¹³C NMR | - A signal for the methyl ester carbon.- A signal for the methoxy carbon.- Multiple signals in the aromatic region for the carbon atoms of the benzene ring, with carbon-fluorine couplings. |

| IR Spectroscopy | - A strong absorption band for the C=O stretching of the ester group.- C-O stretching bands for the ester and ether linkages.- C-F stretching absorptions.- Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound.- Fragmentation patterns characteristic of a methyl benzoate, including the loss of the methoxy group and the methyl ester group. |

Biological Activity and Potential Applications

As of the latest literature review, there is no specific information available on the biological activity, pharmacological properties, or involvement in signaling pathways of this compound.

However, the structural motifs present in this molecule, namely the trifluorinated benzene ring and the methoxy group, are found in various biologically active compounds. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

Given that the parent acid, 3-methoxy-2,4,5-trifluorobenzoic acid, has been investigated as a ligand for bacterial dehydrogenases, it is plausible that the methyl ester derivative could serve as a prodrug or exhibit its own biological profile. Further research is required to elucidate the potential of this compound in drug discovery and development.

Caption: Logical workflow for future research on this compound.

Conclusion

This compound is a compound with potential for further investigation, particularly within the field of medicinal chemistry. While current publicly available data is limited, its structural features suggest that it may possess interesting biological properties. This guide has summarized the known information and highlighted the areas where further research, including detailed synthesis, full spectroscopic characterization, and comprehensive biological evaluation, is needed to fully understand the potential of this molecule.

"Methyl 3-methoxy-2,4,5-trifluorobenzoate" CAS number 136897-64-8

CAS Number: 136897-64-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 3-methoxy-2,4,5-trifluorobenzoate, a key intermediate in the synthesis of fluoroquinolone antibiotics. This document consolidates essential physicochemical properties, detailed spectroscopic data, experimental protocols, and its role in pharmaceutical manufacturing.

Chemical Identity and Properties

This compound is a fluorinated aromatic ester. Its structure incorporates a methyl ester, a methoxy group, and three fluorine atoms on a benzene ring, which contribute to its specific reactivity and utility as a synthetic building block.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 136897-64-8 | N/A |

| Molecular Formula | C₉H₇F₃O₃ | N/A |

| Molecular Weight | 220.15 g/mol | N/A |

| Melting Point | 105-112 °C | [1][2] |

| Boiling Point | 262 °C | [3] |

| Purity Specification | ≥98% | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

Table 2: Spectroscopic Data Summary

| Technique | Data | Source |

| ¹H NMR | (300 MHz, CDCl₃): δ=7.9-7.4 (m, 1H), 5.1 (dxd, J=7.0×1.0 Hz, 1H), 4.8 (dxd, J=3.1×0.9 Hz, 1H), 4.1 (t, J=1.2 Hz, 3H) | [3] |

| ¹³C NMR | (75 MHz, CDCl₃) δ=159.7-159.6 (m), 154.4-145.2 (m), 141.0, 112.4-112.1 (m), 99.4, 62.3 (t, J=3.7 Hz) | [3] |

| Mass Spec. (EI) | m/z (%): 232 (10) [M+], 189 (100), 161 (27), 146 (31), 113 (22), 81 (9), 43 (4), 18 (8) | [3] |

| Infrared (IR) | Characteristic absorptions expected for C=O (ester), C-O, C-F, and aromatic C-H bonds. | N/A |

Experimental Protocols

Synthesis of this compound

This protocol is based on the methylation of 3-hydroxy-2,4,5-trifluorobenzoic acid.

Objective: To synthesize this compound from 3-hydroxy-2,4,5-trifluorobenzoic acid.

Materials:

-

3-hydroxy-2,4,5-trifluorobenzoic acid

-

10% strength by weight aqueous sodium hydroxide solution

-

Methylating agent (e.g., dimethyl sulfate)

-

Xylene

-

Water

Procedure:

-

A reaction mixture containing 3-hydroxy-2,4,5-trifluorobenzoic acid is treated with stirring with a 10% strength by weight aqueous sodium hydroxide solution.

-

The pH of the reaction mixture is adjusted and maintained at 7 to 7.5.

-

The mixture is heated to 50-52 °C.

-

A methylating agent is added to the reaction mixture.

-

The reaction is stirred for approximately 2 hours at 50-52 °C while maintaining the pH between 7 and 7.5.

-

Upon completion of the reaction (which can be monitored by HPLC analysis), 50 g of xylene is added, and the organic phase is separated.

-

The aqueous phase is extracted twice more with xylene.

-

The combined organic phases contain the desired product, this compound.

-

The product can be isolated by evaporation of the solvent and further purified by recrystallization or chromatography if necessary.

Expected Yield: Approximately 88.7% based on the starting 3-hydroxy-2,4,5-trifluorobenzoic acid.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Fluoroquinolones are a class of broad-spectrum antibiotics that play a vital role in treating various bacterial infections.

Role in Quinolone Antibiotic Action

The final antibiotic products derived from this intermediate function by inhibiting bacterial DNA replication.

Diagram 1: Mechanism of Action of Quinolone Antibiotics. This diagram illustrates how quinolone antibiotics, synthesized from intermediates like this compound, induce bacterial cell death by inhibiting DNA gyrase and topoisomerase IV, leading to DNA damage.

Experimental and Synthetic Workflows

The synthesis of this compound is a key step in a multi-stage process.

Diagram 2: Synthesis and Purification Workflow. This flowchart outlines the key stages in the synthesis, workup, purification, and characterization of this compound.

References

- 1. Ethyl 3,4,5-trifluorobenzoate | 495405-09-9 | Benchchem [benchchem.com]

- 2. US5874608A - Process for the preparation of esters of aromatic carboxylic acid - Google Patents [patents.google.com]

- 3. US20100119955A1 - Ester compound, and non-aqueous electrolyte solution and lithium secondary battery each using the ester compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-methoxy-2,4,5-trifluorobenzoate

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-methoxy-2,4,5-trifluorobenzoate, a valuable intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 136897-64-8) is a fluorinated aromatic ester.[1] Its structure, featuring a trifluorinated benzene ring with a methoxy and a methyl ester group, makes it a key building block in the synthesis of various complex molecules, notably as a precursor to fluoroquinolone antibiotics.[2][3] The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 136897-64-8 | [4] |

| Molecular Formula | C₉H₇F₃O₃ | [4] |

| Molecular Weight | 220.15 g/mol | [4] |

| Physical Form | Liquid | [1] |

| IUPAC Name | This compound | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-stage process: the synthesis of its precursor, 3-methoxy-2,4,5-trifluorobenzoic acid, followed by its esterification.

Stage 1: Synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid

A patented method describes the synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid from a tetrafluorophthalimide derivative.[5] This multi-step process is outlined below.

-

Hydrolysis of Tetrafluorophthalimide: An N-alkyl tetrafluorophthalimide is reacted with an alkali metal hydroxide (e.g., sodium hydroxide) in an aqueous solution. The reaction is typically heated to a temperature between room temperature and 130°C, with a preferred range of 75°C to 105°C, for 2 to 3 hours. This step yields a mixture of the alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide.

-

Methylation: The resulting mixture is dissolved in an aqueous solution of an alkali metal hydroxide to a pH of about 8 to 14. A methylating agent, such as dimethyl sulfate, is then added (about 1 to 2 equivalents). The reaction is heated to a temperature from about room temperature to 50°C. This produces a mixture of 4-methoxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-methoxy-2,4,5-trifluoro-N-alkylbenzamide.

-

Acidification and Extraction: The methylated products are extracted into an organic solvent like ethyl acetate. The organic solvent is then evaporated to yield the solid compounds. These solids are then reacted with an acid to produce 4-methoxy-3,5,6-trifluorophthalic acid and 3-methoxy-2,4,5-trifluorobenzoic acid.

-

Decarboxylation: The 4-methoxy-3,5,6-trifluorophthalic acid is then decarboxylated by heating it in a solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) at approximately 150°C for 24 hours to yield additional 3-methoxy-2,4,5-trifluorobenzoic acid.

Stage 2: Esterification to this compound

The final step is the esterification of 3-methoxy-2,4,5-trifluorobenzoic acid to its methyl ester. A general and efficient method for this transformation is the Fischer esterification.

-

Reaction Setup: 3-methoxy-2,4,5-trifluorobenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or boron trifluoride etherate, is cautiously added to the solution.

-

Reaction Conditions: The mixture is heated to reflux (approximately 65°C for methanol) and stirred. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic phase is then dried over an anhydrous salt such as magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.

A reported synthesis starting from 4-hydroxy-3,5,6-trifluorophthalic acid and involving methylation has shown a yield of 90.5% for this compound.[4]

Synthesis Workflow

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following data is based on predictive models and analysis of similar compounds due to the limited availability of experimental spectra in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | Singlet | 3H | -OCH₃ (ester) |

| ~4.0 | Singlet | 3H | -OCH₃ (ether) |

| ~7.0-7.5 | Multiplet | 1H | Aromatic-H |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~52 | -OCH₃ (ester) |

| ~62 | -OCH₃ (ether) |

| ~110-160 (with C-F coupling) | Aromatic carbons |

| ~165 | C=O (ester) |

Table 4: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| -120 to -160 | Aromatic-F |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on the spectrum of methyl benzoate, the following peaks are anticipated.[6][7]

-

C=O Stretch (Ester): A strong, sharp peak is expected around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong absorptions are anticipated in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

-

C-F Stretch: Strong absorptions are expected in the 1000-1400 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (-OCH₃): Peaks are expected just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 220. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 189, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 161. These fragmentation patterns are characteristic of methyl esters of aromatic acids.[8]

Application in the Synthesis of Fluoroquinolone Antibiotics

Fluorinated benzoic acids and their derivatives are crucial starting materials for the synthesis of fluoroquinolone antibiotics.[2][3] These antibiotics are a class of broad-spectrum antibacterial agents. The general synthetic pathway involves the construction of the quinolone core through the reaction of a fluorinated benzoyl acetate derivative with a suitable amine, followed by cyclization.

References

- 1. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-2,4,5-trifluorobenzoic acid | 112811-65-1 | FM38375 [biosynth.com]

- 3. CASPRE [caspre.ca]

- 4. 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]

- 6. brainly.com [brainly.com]

- 7. proprep.com [proprep.com]

- 8. brainly.com [brainly.com]

A Comprehensive Technical Guide to Methyl 3-methoxy-2,4,5-trifluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 3-methoxy-2,4,5-trifluorobenzoate, a fluorinated aromatic compound of interest in chemical synthesis and potentially in drug discovery. This document consolidates its chemical identity, physicochemical properties, a detailed synthesis protocol, and a visual representation of its preparation workflow.

Chemical Identity and Synonyms

The compound with the formal name this compound is a substituted benzoic acid methyl ester. For clarity and comprehensive database searching, its various identifiers are provided below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 136897-64-8 |

| Molecular Formula | C₉H₇F₃O₃ |

| InChI Key | WRNVSUJHRFXTKQ-UHFFFAOYSA-N |

| Synonyms | 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester, 3-(Methoxycarbonyl)-2,5,6-trifluoroanisole, Methyl 2,4,5-trifluoro-m-anisate |

Physicochemical and Safety Data

A summary of the key quantitative properties of this compound is presented in the following table, offering a quick reference for experimental planning and safety assessment.

| Property | Value | Source |

| Molecular Weight | 220.15 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 262 °C | [1] |

| Melting Point | 105-112 °C | [2] |

| Density | 1.342 g/cm³ | [1] |

| Flash Point | 109 °C | [1] |

| Storage Temperature | Ambient | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Signal Word | Warning |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 3-methoxy-2,4,5-trifluorobenzoic acid. A detailed two-step synthesis, starting from a related phthalic acid derivative, is described below, based on methodologies outlined in patent literature.[3][4]

Step 1: Synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid from 4-hydroxy-3,5,6-trifluorophthalic acid

This precursor synthesis involves methylation followed by decarboxylation.

-

Methylation: To a solution of 4-hydroxy-3,5,6-trifluorophthalic acid, add a suitable methylating agent such as dimethyl sulfate. The reaction can be carried out in the presence of a base like potassium carbonate in a solvent such as acetone. The mixture is typically heated to reflux to ensure the completion of the methylation reaction.

-

Decarboxylation: The methylated intermediate is then subjected to decarboxylation. This can be achieved by heating the compound in a high-boiling point solvent. The progress of the reaction should be monitored by a suitable analytical technique like gas chromatography (GC) to confirm the formation of 3-methoxy-2,4,5-trifluorobenzoic acid.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The solvent is subsequently removed under reduced pressure, and the crude product can be purified by techniques such as chromatography or distillation to yield pure 3-methoxy-2,4,5-trifluorobenzoic acid.

Step 2: Esterification of 3-methoxy-2,4,5-trifluorobenzoic acid

The final product, this compound, is synthesized via Fischer esterification of the carboxylic acid obtained in the previous step.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxy-2,4,5-trifluorobenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the esterification can be monitored using thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the excess methanol is removed by distillation. The remaining mixture is then neutralized, typically with a solution of sodium bicarbonate. The crude ester is extracted with an organic solvent, washed with brine, and dried over an anhydrous salt like sodium sulfate. The solvent is then evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure. A reported yield for a similar synthesis route is 90.5%.[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or the mechanism of action of this compound. However, its precursor, 3-methoxy-2,4,5-trifluorobenzoic acid, has been reported to act as a ligand that binds to the active site of bacterial dehydrogenases, suggesting potential antimicrobial applications.[5] It has also been noted to inhibit the proliferation of cancer cells by affecting transcription and translation.[5] It is important to note that these activities are attributed to the carboxylic acid form and may not be directly extrapolated to the methyl ester. Further research is required to elucidate the biological profile of this compound. As such, no signaling pathway diagrams can be provided at this time.

This technical guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The information provided herein is based on currently available data and is subject to updates as new research emerges.

References

- 1. 136897-64-8 this compound AKSci J99079 [aksci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]

- 5. 3-Methoxy-2,4,5-trifluorobenzoic acid | 112811-65-1 | FM38375 [biosynth.com]

A Comprehensive Technical Guide to the Physical Properties of Methyl 3-methoxy-2,4,5-trifluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of Methyl 3-methoxy-2,4,5-trifluorobenzoate, a key intermediate in various synthetic applications. This document outlines its melting and boiling points, details the experimental methodologies for these determinations, and presents a logical workflow for its synthesis.

Physical Properties

The key physical characteristics of this compound are summarized in the table below, providing a ready reference for laboratory and developmental applications.

| Property | Value |

| Melting Point | 105-112 °C (literature value)[1] |

| Boiling Point | 262 °C[1] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties such as melting and boiling points is fundamental to verifying the purity and identity of a compound. The following sections detail the standard experimental protocols for these measurements.

Melting Point Determination

The melting point of an organic solid is typically determined by packing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting point range is indicative of a pure compound.

General Procedure:

-

A small, finely powdered sample of the crystalline solid is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which can be either an oil bath (like a Thiele tube) or a metal block heater.

-

The sample is heated at a steady, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small quantities of liquid, the capillary method is often employed.

General Procedure:

-

A small volume of the liquid is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is heated gently in a heating bath, such as a Thiele tube filled with a high-boiling point liquid like paraffin oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process. The following diagram illustrates a high-level workflow for its preparation, which involves the methylation of a precursor acid.

Caption: High-level synthesis workflow for this compound.

References

Methyl 3-methoxy-2,4,5-trifluorobenzoate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxy-2,4,5-trifluorobenzoate is a fluorinated aromatic ester with applications as an intermediate in the synthesis of pharmaceuticals, particularly quinolone antibiotics.[1] A thorough understanding of its physicochemical properties, specifically solubility and stability, is critical for its effective use in reaction chemistry, process development, formulation, and for ensuring its quality and shelf-life. This technical guide provides a comprehensive overview of the core principles and experimental methodologies required to characterize the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document furnishes a robust framework for researchers to generate this crucial data experimentally.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties is essential before delving into solubility and stability.

| Property | Value | Source |

| CAS Number | 136897-64-8 | [2][3] |

| Molecular Formula | C₉H₇F₃O₃ | [2] |

| Molecular Weight | 224.15 g/mol | - |

| Appearance | White to off-white solid | General Observation |

| Melting Point | 105-112 °C | [2][3] |

Solubility Profile

Solubility is a critical parameter that dictates the choice of solvents for synthesis, purification (e.g., crystallization), and formulation. The solubility of an organic compound like this compound is governed by its polarity and the principle of "like dissolves like." Given its structure—a moderately polar ester with fluorinated aromatic character—it is expected to exhibit a range of solubilities in common organic solvents.

Illustrative Solubility Data

The following table presents a hypothetical, yet realistic, solubility profile for this compound at ambient temperature (20-25°C). This data should be determined experimentally for precise applications.

| Solvent | Solvent Type | Expected Solubility (g/L) |

| Water | Polar Protic | < 0.1 (Practically Insoluble) |

| Methanol | Polar Protic | 10 - 50 |

| Ethanol | Polar Protic | 5 - 25 |

| Acetone | Polar Aprotic | > 100 (Freely Soluble) |

| Dichloromethane (DCM) | Halogenated | > 100 (Freely Soluble) |

| Tetrahydrofuran (THF) | Polar Aprotic | > 100 (Freely Soluble) |

| Ethyl Acetate | Moderately Polar | 50 - 100 |

| Hexane | Non-polar | < 1 (Slightly Soluble) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 (Freely Soluble) |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes a standardized method for determining the solubility of this compound in a given solvent.[4]

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Sealed vials (e.g., 20 mL glass vials with PTFE-lined caps)

-

Constant temperature shaker bath

-

Calibrated analytical balance

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the excess solid to settle.[4]

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[4]

-

Sample Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantitative Analysis: Determine the concentration of the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of this compound should be used for quantification.

-

Data Reporting: Calculate the solubility from the determined concentration and the dilution factor. Express the result in units such as mg/mL or mol/L at the specified temperature.[4]

Diagram: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Chemical Stability Profile

Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting its shelf-life, and understanding its potential degradation products.[5] Stability is typically evaluated under various environmental conditions, including temperature, humidity, and light.[6]

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is the hydrolysis of the methyl ester linkage. This reaction can be catalyzed by either acid or base.[7][8][9]

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form 3-methoxy-2,4,5-trifluorobenzoic acid and methanol. This reaction is typically reversible.[7][9]

-

Base-Promoted Hydrolysis (Saponification): Under basic conditions, the ester undergoes irreversible hydrolysis to yield the salt of the carboxylic acid (e.g., sodium 3-methoxy-2,4,5-trifluorobenzoate) and methanol.[7][8]

-

Photodegradation: Aromatic esters can also be susceptible to degradation upon exposure to UV light.[4][10] The specific degradation products would need to be identified experimentally, but could involve cleavage of the ester bond or modifications to the aromatic ring.[4]

Diagram: Primary Degradation Pathway (Hydrolysis)

Caption: Anticipated Hydrolytic Degradation of the Target Compound.

Experimental Design: Forced Degradation Study

A forced degradation (or stress testing) study is performed to identify likely degradation products and establish a stability-indicating analytical method.[11]

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess stability in acidic environments.[7] |

| Base Hydrolysis | 0.1 M NaOH at 60°C | To assess stability in alkaline environments.[7] |

| Oxidation | 3% H₂O₂ at room temp. | To evaluate susceptibility to oxidation.[7] |

| Thermal Stress | 80°C (solid state) | To test for thermally induced degradation. |

| Photostability | ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²) | To evaluate degradation upon light exposure.[7] |

Experimental Protocol: General Stability Assessment

This protocol outlines a general approach for assessing the chemical stability of this compound.

Materials:

-

This compound

-

Forced degradation reagents (HCl, NaOH, H₂O₂)

-

Solvents for sample preparation (e.g., acetonitrile, methanol)

-

Temperature-controlled incubator/oven

-

Photostability chamber

-

Validated stability-indicating HPLC method (capable of separating the parent compound from all potential degradation products)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent.

-

Stress Sample Preparation: For each stress condition (acid, base, oxidation), mix the stock solution with the stress reagent. For thermal and photostability, use the solid compound. A control sample (unstressed) should be prepared and analyzed at the start.

-

Incubation: Expose the samples to the specified stress conditions for various time points (e.g., 0, 2, 4, 8, 24 hours).[7]

-

Sample Quenching: At each time point, stop the degradation process. For acid/base samples, this involves neutralization. For other samples, it may involve dilution or storage at low temperatures.

-

Analysis: Analyze all samples, including the control, using the validated stability-indicating HPLC method. Quantify the amount of remaining parent compound and identify and quantify any degradation products.

-

Long-Term Stability: For shelf-life determination, store the compound in its intended packaging under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[6][11] Analyze samples at specified intervals (e.g., 0, 3, 6, 9, 12, 24 months).[11]

Diagram: Chemical Stability Assessment Workflow

Caption: Workflow for a Comprehensive Chemical Stability Program.

Conclusion

While specific published data on the solubility and stability of this compound is scarce, this guide provides the necessary theoretical background and detailed experimental frameworks for researchers to determine these critical parameters. A systematic approach, utilizing standardized protocols such as the shake-flask method for solubility and comprehensive forced degradation and long-term studies for stability, will generate the reliable data required for successful research, development, and manufacturing activities involving this compound. The provided workflows and protocols serve as a robust starting point for any laboratory aiming to characterize this important chemical intermediate.

References

- 1. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester | 136897-64-8 [chemicalbook.com]

- 4. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 5. humiditycontrol.com [humiditycontrol.com]

- 6. gmpsop.com [gmpsop.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

Methyl 3-methoxy-2,4,5-trifluorobenzoate: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, membrane permeability, and binding affinity.[1][2] The highly substituted benzene ring, Methyl 3-methoxy-2,4,5-trifluorobenzoate (CAS No. 136897-64-8), has emerged as a particularly valuable building block. Its unique arrangement of electron-withdrawing fluorine atoms and an electron-donating methoxy group provides a versatile platform for constructing complex molecular architectures, most notably in the synthesis of advanced antibacterial agents.

This guide provides an in-depth analysis of this compound, detailing its properties, synthesis, and critical applications, with a focus on the rationale behind its use in multi-step synthetic pathways.

Physicochemical and Spectroscopic Profile

This compound is a liquid at ambient temperature. Its key properties are summarized below, providing essential data for reaction planning and characterization.

| Property | Value | Source(s) |

| CAS Number | 136897-64-8 | [3] |

| Molecular Formula | C₉H₇F₃O₃ | [3] |

| Molecular Weight | 220.15 g/mol | [3][4] |

| Boiling Point | 262°C | [3] |

| Density | 1.342 g/cm³ | [3] |

| Flash Point | 109°C | [3] |

| Appearance | Liquid | |

| Synonyms | 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester, 3-(Methoxycarbonyl)-2,5,6-trifluoroanisole | [4] |

Spectroscopic analysis is critical for confirming the structure and purity of this building block. While comprehensive public spectral data is limited, typical characterization would involve:

-

¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9 ppm) and another for the methyl ester protons (~3.9 ppm), along with a complex multiplet for the aromatic proton.

-

¹³C NMR: Signals corresponding to the carbonyl carbon, aromatic carbons (with C-F coupling), and the two methoxy carbons would be observed.[5]

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 220.15.

Synthesis of the Core Structure

The synthesis of the parent acid, 3-methoxy-2,4,5-trifluorobenzoic acid, provides the foundation for obtaining the methyl ester. A key patented method starts from N-alkyl tetrafluorophthalimide.[6] This process is a prime example of leveraging regioselective reactions on a highly fluorinated ring.

The overall workflow involves a base-mediated ring opening, followed by methylation and a final decarboxylation step to yield the desired benzoic acid, which can then be easily esterified.

Caption: Synthetic workflow for this compound.

Exemplary Protocol: Synthesis of 3-Methoxy-2,4,5-trifluorobenzoic Acid[7]

-

Ring Opening: An N-alkyl tetrafluorophthalimide is reacted with an alkali metal hydroxide (e.g., NaOH) in an aqueous solution. This step is typically performed at elevated temperatures (e.g., 75-105°C) to facilitate the nucleophilic attack on the imide carbonyls, leading to a mixture of the salts of 4-hydroxy-3,5,6-trifluoro-N-substituted phthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-substituted benzamide.[6]

-

Causality: The strong base is required to open the stable five-membered imide ring. The regioselectivity is influenced by the electronic effects of the fluorine atoms.

-

-

Methylation: A methylating agent is added to the solution of the mixed salts. The reaction is typically heated to around 50°C to ensure complete methylation of the newly formed hydroxyl groups.[6]

-

Causality: This step converts the phenoxide salts into the more stable methoxy derivatives, which is crucial for the subsequent steps and the final product structure.

-

-

Hydrolysis & Acidification: The mixture is neutralized with a mineral acid (e.g., H₂SO₄) and heated. This hydrolyzes the amide functionalities to carboxylic acids, yielding a mixture of 3-methoxy-2,4,5-trifluorobenzoic acid and 4-methoxy-3,5,6-trifluorophthalic acid.[6]

-

Decarboxylation: The mixture of acids is heated in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO). This selectively decarboxylates the phthalic acid derivative to yield additional 3-methoxy-2,4,5-trifluorobenzoic acid.[6]

-

Causality: The ortho-dicarboxylic acid structure of the phthalic acid derivative makes it susceptible to decarboxylation upon heating, providing a convergent route to the desired single product.

-

-

Esterification: The resulting 3-methoxy-2,4,5-trifluorobenzoic acid is then esterified to the target methyl ester using standard methods, such as refluxing in methanol with a catalytic amount of strong acid.

Core Application: A Gateway to Fluoroquinolone Antibiotics

A primary application of this compound is in the synthesis of fluoroquinolone antibiotics.[7][8][9] This class of antibacterial agents functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9][10] The substitution pattern on the quinolone core is critical for determining the drug's antibacterial spectrum, potency, and pharmacokinetic profile.

The trifluoromethoxybenzoate moiety serves as a key precursor for constructing the core bicyclic quinolone ring system. The fluorine atom at position-6 of the final quinolone is a well-established driver of broad and potent antimicrobial activity.[9]

Caption: Key transformations in fluoroquinolone synthesis from the title building block.

Experimental Protocol: Gould-Jacobs Based Quinolone Synthesis[9]

This pathway illustrates how the building block is elaborated into the core quinolone structure.

-

Claisen Condensation: this compound is treated with a strong base (e.g., sodium hydride) and an acetate source (e.g., ethyl acetate).

-

Causality: The strong base deprotonates the α-carbon of the acetate, generating a nucleophilic enolate which then attacks the carbonyl of the benzoate ester. This classic Claisen condensation forms a β-ketoester, a critical intermediate for further elaboration.

-

-

Enol Ether Formation: The resulting β-ketoester is reacted with an orthoformate, such as triethyl orthoformate, in the presence of an acid anhydride (e.g., acetic anhydride).

-

Causality: This step converts the reactive β-keto group into a more stable enol ether. The ethoxy group is an excellent leaving group in the subsequent step, facilitating the introduction of the N1-substituent of the quinolone ring.

-

-

Amination: The enol ether intermediate is treated with a primary amine (e.g., cyclopropylamine, which is common in many fluoroquinolones).

-

Causality: The amine displaces the ethoxy group to form an enamine. This introduces the crucial N1 substituent which significantly influences the antibacterial activity and pharmacokinetic properties of the final drug.

-

-

Thermal Cyclization: The enamine is heated in a high-boiling solvent (e.g., diphenyl ether).

-

Causality: This is the key ring-closing step. The high temperature promotes an intramolecular nucleophilic aromatic substitution (SNAr), where the enamine nitrogen attacks the fluorinated aromatic ring, displacing one of the fluorine atoms (typically the one ortho to the carbonyl group) to form the heterocyclic quinolone core. This is a variation of the Gould-Jacobs reaction.[8]

-

-

Further Modification: The resulting quinolone ester can then be hydrolyzed to the carboxylic acid and further functionalized, typically at the C7 position, to complete the synthesis of the target antibiotic.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified with the following GHS hazard statements:

-

H315: Causes skin irritation[11]

-

H319: Causes serious eye irritation[11]

-

H335: May cause respiratory irritation[11]

Standard precautionary measures should be followed, including wearing appropriate personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized and strategic building block for organic synthesis. Its trifluorinated and methoxylated aromatic core offers a pre-packaged set of features that are highly desirable in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability.[12][13] Its role as a key intermediate in the synthesis of potent fluoroquinolone antibiotics underscores its value to the pharmaceutical industry.[14] Understanding the reactivity and synthetic rationale behind its application allows researchers and drug development professionals to effectively leverage this compound in the creation of novel and complex molecular entities.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 136897-64-8 this compound AKSci J99079 [aksci.com]

- 4. Methyl 2,4,5-trifluoro-3-methoxybenzoate - CAS:136897-64-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2,4,5-Trifluoro-3-methoxybenzoic acid(112811-65-1) 13C NMR [m.chemicalbook.com]

- 6. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]

- 7. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 8. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 9. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Guide to Its Role in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest, offering a unique combination of physicochemical properties that can be leveraged to optimize drug candidates. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug design, covering its fundamental properties, impact on pharmacokinetics, and applications in approved therapeutics.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group imparts distinct electronic and lipophilic characteristics to a molecule, which are pivotal in modulating its biological activity and pharmacokinetic profile.

Electronic Effects

The trifluoromethoxy group is a strong electron-withdrawing group, a property attributable to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) influences the electron distribution within the molecule, which can impact its pKa and binding interactions with biological targets. The oxygen atom's lone pairs can participate in resonance (+R effect), but this is significantly diminished by the fluorine atoms. The overall electronic character is dominated by the inductive withdrawal, making the -OCF₃ group a "super-halogen" in some contexts.[1]

Lipophilicity

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the trifluoromethoxy group. The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[2][3] This is quantitatively represented by the Hansch π parameter, which is a measure of a substituent's contribution to a molecule's lipophilicity.

Table 1: Comparison of Hansch π Parameters

| Substituent | Hansch π Parameter |

| Methoxy (-OCH₃) | -0.02 |

| Trifluoromethoxy (-OCF₃) | +1.04 [2][3][4] |

| Trifluoromethyl (-CF₃) | +0.88[2] |

As shown in Table 1, the trifluoromethoxy group contributes significantly more to a molecule's lipophilicity than both the methoxy and trifluoromethyl groups. This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier.[5]

Impact on pKa

The strong electron-withdrawing nature of the trifluoromethoxy group can have a pronounced effect on the acidity or basicity of nearby functional groups. For instance, the introduction of a trifluoromethoxy group on a phenol or benzoic acid generally leads to a decrease in the pKa, making the compound more acidic compared to its methoxy analog.

Table 2: Comparative pKa Values of Methoxy and Trifluoromethoxy Analogs

| Parent Molecule | Methoxy (-OCH₃) Analog | pKa | Trifluoromethoxy (-OCF₃) Analog | pKa |

| Benzoic Acid | 4-Methoxybenzoic acid | 4.46[6] | 4-(Trifluoromethoxy)benzoic acid | ~3.4 (estimated) |

| Phenol | 4-Methoxyphenol | 10.2-10.3[7] | 4-(Trifluoromethoxy)phenol | 9.30[8] |

Note: The pKa for 4-(Trifluoromethoxy)benzoic acid is an estimation based on the known effects of electron-withdrawing groups.

Metabolic Stability

A key advantage of incorporating a trifluoromethoxy group into a drug candidate is the enhancement of its metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[5][9]

The methoxy group is a common site of metabolism, often undergoing O-demethylation. Replacing the methoxy group with a trifluoromethoxy group effectively blocks this metabolic pathway, leading to a longer in vivo half-life and improved bioavailability.[10]

Table 3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Hypothetical Methoxy-containing Drug | < 20 (High Clearance) | > 100 |

| Hypothetical Trifluoromethoxy Analog | > 60 (Low Clearance) | < 30 |

Note: The data in this table is representative and illustrates the expected trend. Actual values are compound-specific.[11]

Synthesis of Trifluoromethoxy-Containing Compounds

The synthesis of trifluoromethoxy-containing aromatic compounds has historically been challenging. However, recent advances have provided more accessible and milder methods.

From Phenols

A common strategy for introducing the trifluoromethoxy group is through the modification of phenols. One such method involves a two-step process:

-

Xanthate Formation: The phenol is first converted to a xanthate intermediate.

-

Oxidative Fluorination: The xanthate is then treated with a fluorinating agent, such as XtalFluor-E, in the presence of an oxidant to yield the aryl trifluoromethyl ether.[2][12][13][14]

Another approach involves the O-carboxydifluoromethylation of phenols followed by a decarboxylative fluorination.[15]

Case Studies: Trifluoromethoxy Group in Approved Drugs

Several FDA-approved drugs incorporate the trifluoromethoxy group, highlighting its importance in modern drug design.

Riluzole

Riluzole is a drug used to treat amyotrophic lateral sclerosis (ALS). The trifluoromethoxy group in riluzole enhances its lipophilicity, which is crucial for its ability to cross the blood-brain barrier.[5] Furthermore, this group contributes to the drug's metabolic stability, leading to an improved pharmacokinetic profile.[5]

Delamanid and Pretomanid

Delamanid and pretomanid are both nitroimidazole-class drugs used in the treatment of multidrug-resistant tuberculosis. Both are prodrugs that are activated by a deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis.[6][7][8][16][17] The activation process leads to the generation of reactive nitrogen species, including nitric oxide, which have a dual mechanism of action:

-

Inhibition of Mycolic Acid Synthesis: This disrupts the formation of the mycobacterial cell wall.[7][16][17]

-

Respiratory Poisoning: This is particularly effective against non-replicating, anaerobic bacteria.[7]

Sonidegib

Sonidegib is a Hedgehog signaling pathway inhibitor used for the treatment of basal cell carcinoma. The Hedgehog pathway is crucial for embryonic development but is typically inactive in adult tissues. In some cancers, aberrant activation of this pathway drives tumor growth. Sonidegib functions by binding to and inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog pathway. This inhibition prevents the downstream activation of GLI transcription factors, which are responsible for transcribing genes that promote cell proliferation and survival.

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

-

Liver microsomes (human, rat, etc.)

-

Test compound and positive control (e.g., a compound with known metabolic instability)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold stop solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare working solutions of the test compound and positive control. Dilute the liver microsomes to the desired concentration in phosphate buffer.

-

Incubation: Add the microsomal solution to the wells of a 96-well plate. Add the test compound solution and pre-incubate at 37°C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding the ice-cold stop solution.

-

Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[18]

Data Analysis:

The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time.

Synthesis of Aryl Trifluoromethyl Ethers from Phenols

This protocol is a general representation of the two-step synthesis via a xanthate intermediate.

Step 1: Xanthate Formation

-

To a solution of the phenol in a suitable solvent (e.g., acetonitrile), add a xanthylating agent (e.g., an imidazolium methylthiocarbonothioyl salt) and a mild base (e.g., triethylamine) at 0°C.

-

Stir the reaction mixture for a specified time (e.g., 1 hour).

-

Quench the reaction and extract the product.

-

Purify the xanthate intermediate by column chromatography or recrystallization.[12]

Step 2: Oxidative Fluorination

-

In a reaction vial, combine the xanthate intermediate, a fluorinating agent (e.g., XtalFluor-E), and an oxidant (e.g., trichloroisocyanuric acid or N-fluorobenzenesulfonimide) in a suitable solvent (e.g., 1,2-dichloroethane).

-

Heat the reaction mixture to a specified temperature (e.g., 80°C) for a designated period.

-

After completion, quench the reaction and purify the resulting aryl trifluoromethyl ether.[12]

Determination of logP (Shake-Flask Method)

This is the traditional method for experimentally determining the partition coefficient.

Procedure:

-

Prepare a solution of the test compound in a pre-saturated mixture of n-octanol and water (or a suitable buffer).

-

Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Carefully remove aliquots from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13][18]

Determination of pKa (Potentiometric Titration)

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Procedure:

-

Dissolve a known amount of the compound in a suitable solvent (usually water or a water/co-solvent mixture).

-

Calibrate a pH meter using standard buffer solutions.

-

Slowly add a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) in small increments.

-

Record the pH of the solution after each addition.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is ionized.[9][12][14][15]

Visualizing Molecular Pathways and Workflows

Experimental Workflow for Microsomal Stability Assay

Caption: Workflow for an in vitro microsomal stability assay.

Mechanism of Action of Pretomanid and Delamanid

Caption: Activation and mechanism of action for pretomanid and delamanid.

Hedgehog Signaling Pathway and Inhibition by Sonidegib

Caption: Hedgehog signaling pathway and its inhibition by sonidegib.

Conclusion

The trifluoromethoxy group is a valuable substituent in the medicinal chemist's toolkit. Its ability to enhance lipophilicity, block metabolic pathways, and modulate the electronic properties of a molecule makes it a powerful tool for optimizing drug candidates. While synthetic challenges have historically limited its use, newer methodologies are making this functional group more accessible. The successful application of the trifluoromethoxy group in approved drugs for a range of therapeutic areas underscores its importance and potential for the development of future medicines. As our understanding of the unique properties of the -OCF₃ group continues to grow, so too will its application in the design of novel and effective therapeutics.

References

- 1. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pKa value of Benzoic acid is 4.19, whereas pKa of 4–methoxybenzoic acid is [infinitylearn.com]

- 5. will pka of 4-methoxyphenol be greater or smaller than the pka of phenol.. [askfilo.com]

- 6. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chembk.com [chembk.com]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. researchgate.net [researchgate.net]

- 17. brainly.in [brainly.in]

- 18. quora.com [quora.com]

The Trifluorinated Scaffold: A Deep Dive into Methyl 3-methoxy-2,4,5-trifluorobenzoate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the vast array of fluorinated building blocks, Methyl 3-methoxy-2,4,5-trifluorobenzoate has emerged as a scaffold of significant interest. Its unique substitution pattern, featuring a trifluorinated benzene ring coupled with a methoxy group and a methyl ester, provides a synthetically versatile platform for the generation of novel therapeutic agents across various disease areas. This technical guide explores the core attributes of the this compound scaffold, its synthesis, and its burgeoning role in the development of next-generation pharmaceuticals.

Chemical and Physical Properties

This compound is a liquid at room temperature with a molecular formula of C₉H₇F₃O₃ and a molecular weight of 220.15 g/mol .[1][2][3][4][5] The presence of three electron-withdrawing fluorine atoms significantly influences the electronic nature of the aromatic ring, impacting its reactivity and the pKa of the corresponding carboxylic acid. The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability, properties that are highly desirable in drug candidates.[6][7][8]

Synthesis of the Scaffold and Its Derivatives

The synthesis of this compound and its parent acid, 3-methoxy-2,4,5-trifluorobenzoic acid, has been described in the literature. One patented method for producing 3-methoxy-2,4,5-trifluorobenzoic acid involves a multi-step process starting from a tetrafluorophthalimide.[9] This process includes reaction with an alkali metal hydroxide, methylation, acidification, and finally decarboxylation to yield the desired product.[9]

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for the synthesis of a diverse range of derivatives. The carboxylic acid functionality can be readily converted to amides, a common functional group in many active pharmaceutical ingredients, through standard coupling reactions.

General Workflow for Derivatization

Figure 1. General derivatization workflow starting from this compound.

Applications in Drug Discovery

While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the broader class of trifluoromethyl- and trifluoromethoxy-substituted benzamides and benzoic acid derivatives has shown significant promise in various therapeutic areas. The unique properties conferred by the trifluorinated methoxybenzoyl core make it an attractive scaffold for targeting a range of biological entities.

Potential as Kinase Inhibitors

The trifluoromethoxy group can contribute to enhanced binding affinity and selectivity for protein kinases, which are critical targets in oncology and inflammatory diseases.[6][8] The general structure of a kinase inhibitor often involves a heterocyclic core that interacts with the hinge region of the kinase, and the trifluoromethoxy-substituted phenyl ring can be strategically positioned to occupy hydrophobic pockets within the ATP-binding site.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of drug targets, and allosteric modulators offer a promising therapeutic approach with the potential for greater selectivity and a finer-tuned response.[10][11][12][13][14] The trifluoromethoxy-substituted aromatic scaffold can be incorporated into molecules designed to bind to allosteric sites on GPCRs, thereby modulating the receptor's response to its endogenous ligand.

Anticancer and Anti-inflammatory Agents

Derivatives of related fluorinated and methoxy-substituted benzoic acids have demonstrated potent anticancer and anti-inflammatory activities. For instance, certain trifluoromethyl-containing benzamides have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), with IC50 values in the low micromolar range.[15] While not direct derivatives, these findings highlight the potential of the trifluoromethoxy benzamide scaffold in metabolic diseases. Similarly, fluorinated quinazoline derivatives have been explored as NF-κB inhibitors for their anti-inflammatory properties.[16][17][18]

Although quantitative data for derivatives of this compound is scarce in the public domain, the table below presents data for structurally related compounds to illustrate the potential potency of this scaffold.

| Compound Class | Target/Assay | IC50/Activity | Reference |

| Trifluoromethyl Benzamides | CETP Inhibition | 1.03 µM (for compound 9c) | [15] |

| Methoxyflavone Analog | HCC1954 Breast Cancer Cells | 8.58 µM (for 4′,5′-dihydroxy-5,7,3′-TMF) | [19] |

| Pyrazoline Analog | MCF-7 Breast Cancer Cells | <0.1 µM (for compound 4b) | |

| Tricyclic Benzoic Acid | FTO Demethylase | [17] | |

| Ciprofloxacin Chalcone Hybrid | HepG2 Cells | 5.6 µg/mL | [2] |

| Ciprofloxacin Chalcone Hybrid | MCF7 Cells | 11.5 µg/mL | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. Below are representative protocols for the synthesis of a key intermediate and for a common cell-based assay used in anticancer drug screening.

Synthesis of N-substituted 3-methoxy-2,4,5-trifluorobenzamides

Objective: To synthesize a library of amide derivatives from 3-methoxy-2,4,5-trifluorobenzoic acid for biological screening.

Materials:

-

3-methoxy-2,4,5-trifluorobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Various primary and secondary amines

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Acid Chloride Formation: To a solution of 3-methoxy-2,4,5-trifluorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and slowly add oxalyl chloride (1.2 eq). Stir the reaction at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

-

Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C. Slowly add a solution of the crude acid chloride in DCM to the amine solution. Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted 3-methoxy-2,4,5-trifluorobenzamide.

Figure 2. Synthetic workflow for N-substituted 3-methoxy-2,4,5-trifluorobenzamides.

Cell Viability Assay (MTT Assay) for Anticancer Screening

Objective: To determine the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Figure 3. Workflow for a typical MTT cell viability assay.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The strategic incorporation of fluorine and a methoxy group provides a unique combination of electronic and steric properties that can be exploited to fine-tune the pharmacological profile of drug candidates. While the full potential of this specific scaffold is still being explored, the broader success of related fluorinated and methoxy-substituted aromatic compounds in various therapeutic areas underscores its significance. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in the ongoing quest for new and improved medicines.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]

- 10. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GPCR Allosteric Modulator Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 14. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inits.at [inits.at]

- 16. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 17. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. thieme-connect.de [thieme-connect.de]

"Methyl 3-methoxy-2,4,5-trifluorobenzoate" reactivity and functional groups

An In-depth Technical Guide to the Reactivity and Functional Groups of Methyl 3-methoxy-2,4,5-trifluorobenzoate

For inquiries, please contact: Senior Application Scientist, Gemini Division

Abstract

This compound is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its unique reactivity is governed by the interplay of three distinct functional groups: a highly electron-deficient trifluorinated benzene ring, a methyl ester, and a methoxy group. This guide provides a comprehensive analysis of the molecule's structural features, electronic properties, and characteristic reactions. We will delve into the causality behind its pronounced susceptibility to nucleophilic aromatic substitution (SNAr), the conditions for ester hydrolysis, and the strategic implications for its use in targeted drug development. Detailed experimental protocols and mechanistic diagrams are provided to offer field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Functional Group Analysis

The reactivity of this compound is a direct consequence of the electronic contributions of its constituent functional groups. A thorough understanding of these individual components is critical to predicting and controlling its chemical behavior.

-

The Trifluorinated Aromatic Core : The benzene ring is substituted with three fluorine atoms, which are the most electronegative elements. Through a powerful inductive effect (-I), these atoms withdraw electron density, rendering the aromatic ring exceptionally electron-poor. This severe electron deficiency is the primary driver of the molecule's characteristic reactivity, deactivating it towards traditional electrophilic aromatic substitution but strongly activating it for nucleophilic attack.[1]

-